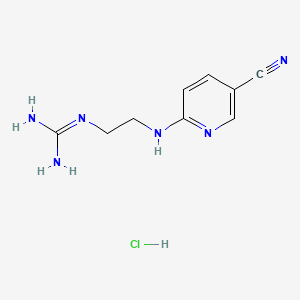
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride is a chemical compound with the molecular formula C9H13ClN6. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group and a cyanopyridine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride typically involves the reaction of 5-cyanopyridine-2-amine with ethyl isothiocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopyridine moiety to other functional groups.
Substitution: The guanidine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyridine oxides.
Reduction: Can produce amines or other reduced derivatives.
Substitution: Results in substituted guanidines or pyridines.
Scientific Research Applications
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)thiourea
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)urea
Uniqueness
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride is unique due to its specific combination of the guanidine group and cyanopyridine moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H13ClN6 |
|---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
2-[2-[(5-cyanopyridin-2-yl)amino]ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C9H12N6.ClH/c10-5-7-1-2-8(15-6-7)13-3-4-14-9(11)12;/h1-2,6H,3-4H2,(H,13,15)(H4,11,12,14);1H |
InChI Key |
AXSVTLILRCNSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)NCCN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)
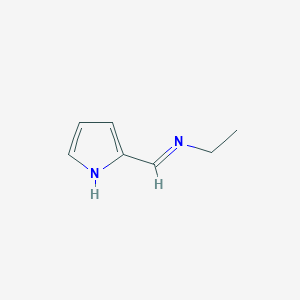

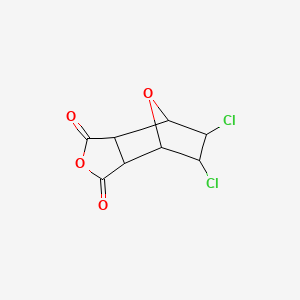
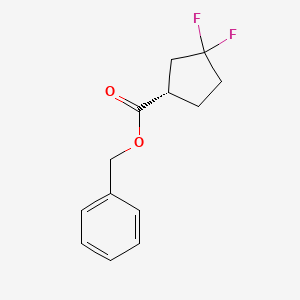
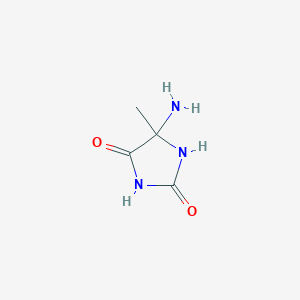


![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
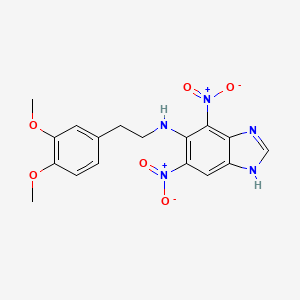

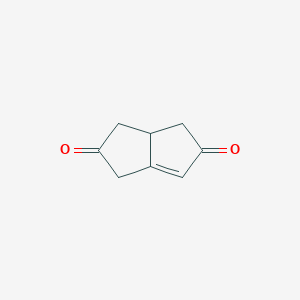
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)

